

PTP1B Inhibitor CPT-157633: A Comparative Selectivity Profile

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Compound of Interest

Compound Name: PTP1B-IN-1

Cat. No.: B1678325

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Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. Its role as a negative regulator in key signaling pathways, including insulin and leptin signaling, makes its inhibition a promising strategy. However, a critical challenge in developing PTP1B inhibitors is achieving high selectivity against other protein tyrosine phosphatases (PTPs) due to the highly conserved nature of the active site among PTP family members. This guide provides a comparative selectivity profile of the PTP1B inhibitor CPT-157633 against other phosphatases, supported by experimental data and protocols.

Selectivity Profiling of CPT-157633

The inhibitory activity of CPT-157633 against a panel of protein tyrosine phosphatases was determined to assess its selectivity. The following table summarizes the percentage of inhibition of various phosphatases in the presence of 100 nM CPT-157633, using para-nitrophenyl phosphate (pNPP) as a substrate.

Phosphatase	% Inhibition (at 100 nM CPT-157633)
PTP1B	~100%
TCPTP	~15%
SHP1	~10%
SHP2	~5%
PTP α	~5%
PTP β	~5%
CD45	~5%
LAR	~5%

Data sourced from biochemical characterization of CPT-157633.[\[1\]](#)

As the data indicates, CPT-157633 demonstrates high potency and selectivity for PTP1B, with minimal inhibition of other closely related phosphatases at the tested concentration. Notably, the selectivity over T-cell protein tyrosine phosphatase (TCPTP) is a significant finding, as achieving selectivity against this highly homologous phosphatase has been a major hurdle in the development of PTP1B inhibitors.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Phosphatase Inhibition Assay

The selectivity of CPT-157633 was evaluated using a colorimetric phosphatase activity assay with para-nitrophenyl phosphate (pNPP) as the substrate.

Principle: The assay measures the enzymatic activity of PTPs by detecting the dephosphorylation of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified by measuring absorbance at 405 nm. The inhibitory effect of a compound is determined by the reduction in pNP production.

Materials:

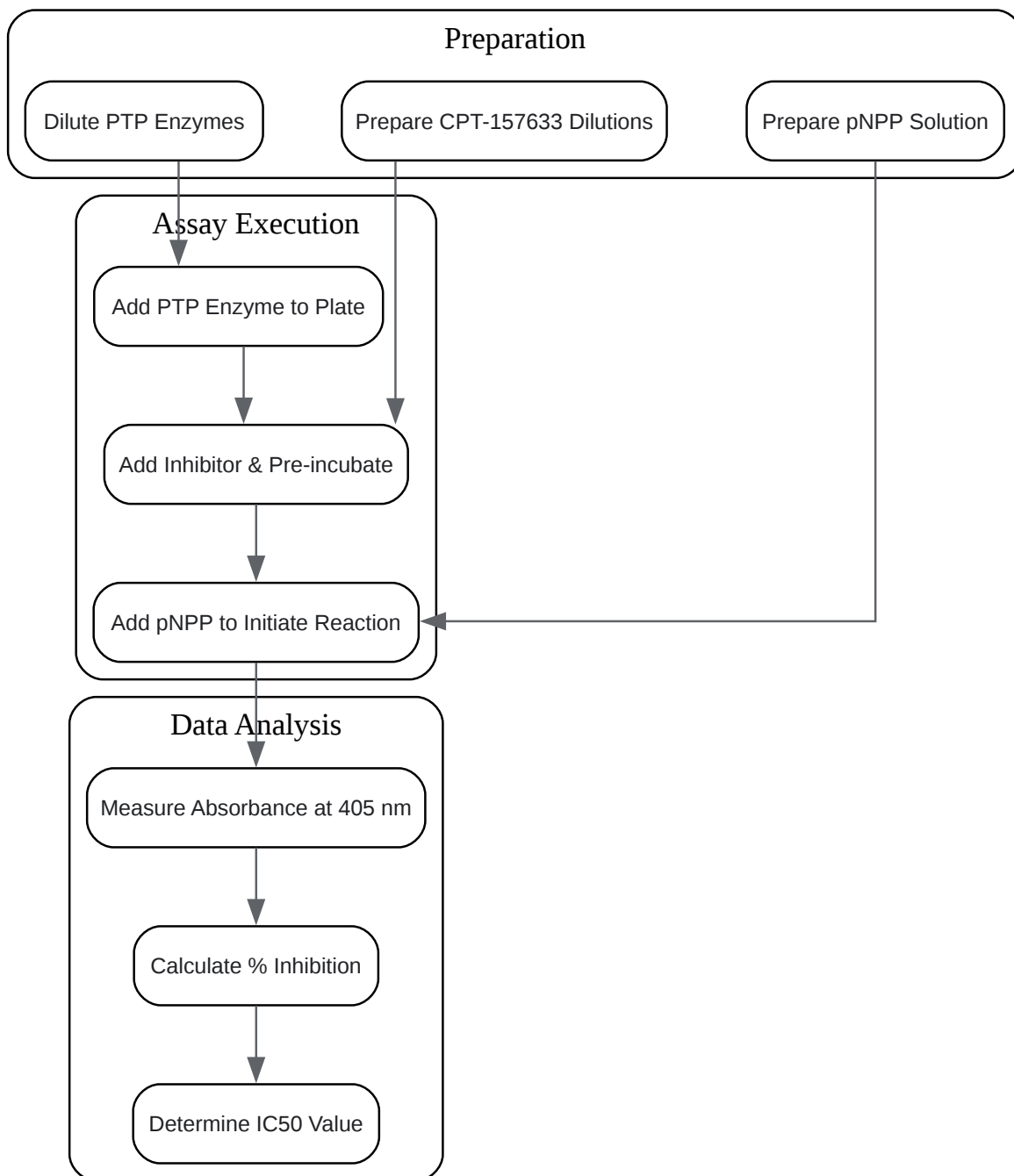
- Recombinant human PTP enzymes (PTP1B, TCPTP, SHP1, etc.)

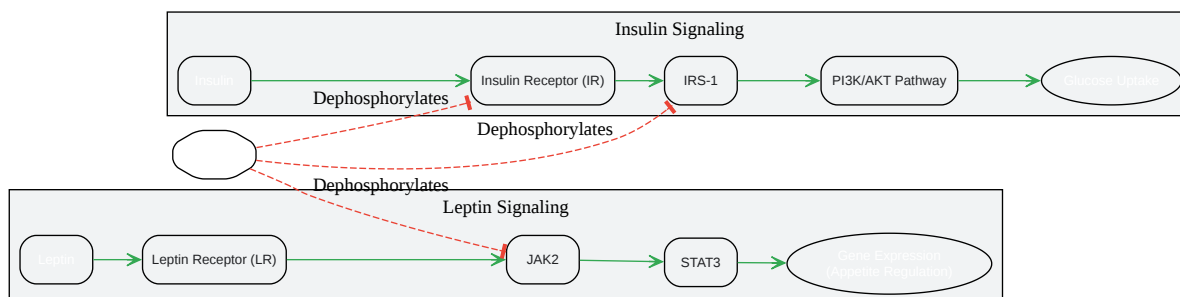
- CPT-157633
- para-Nitrophenyl phosphate (pNPP)
- Assay Buffer (e.g., 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0)[4]
- 96-well microplate
- Microplate reader

Procedure:

- Enzyme Preparation: Dilute the PTP enzymes to the desired concentration in the assay buffer.
- Compound Preparation: Prepare serial dilutions of CPT-157633 in the assay buffer.
- Assay Reaction:
 - Add a defined volume of the diluted PTP enzyme to each well of a 96-well plate.
 - Add the CPT-157633 solution or vehicle (for control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5]
 - Initiate the phosphatase reaction by adding a specific concentration of the pNPP substrate to each well.
- Data Acquisition:
 - Measure the absorbance at 405 nm at regular intervals or after a fixed incubation time (e.g., 60 minutes) to monitor the formation of pNP.[5]
- Data Analysis:
 - Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the control (vehicle-treated) reaction.

- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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